
2-Methylbutan-2-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutan-2-yl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with 2-methylbutan-2-ol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its molecular formula is C12H16O2, and it has a molecular weight of 192.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylbutan-2-yl benzoate can be synthesized through the esterification reaction between benzoic acid and 2-methylbutan-2-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutan-2-yl benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield benzoic acid and 2-methylbutan-2-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products Formed
Hydrolysis: Benzoic acid and 2-methylbutan-2-ol.
Reduction: 2-Methylbutan-2-ol.
Substitution: Corresponding amides.
Wissenschaftliche Forschungsanwendungen
2-Methylbutan-2-yl benzoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of other esters and chemicals.
Wirkmechanismus
The mechanism of action of 2-methylbutan-2-yl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methylbutan-2-ol, which can then interact with biological molecules. The benzoic acid component can be metabolized in the body and may exhibit antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutan-2-yl benzoate can be compared with other similar esters, such as:
Ethyl benzoate: Formed by the esterification of benzoic acid with ethanol. It has a similar structure but with an ethyl group instead of a 2-methylbutan-2-yl group.
Methyl benzoate: Formed by the esterification of benzoic acid with methanol. It is a simpler ester with a methyl group.
Butyl benzoate: Formed by the esterification of benzoic acid with butanol. It has a longer alkyl chain compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, such as its aroma and reactivity.
Eigenschaften
CAS-Nummer |
6963-55-9 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-methylbutan-2-yl benzoate |
InChI |
InChI=1S/C12H16O2/c1-4-12(2,3)14-11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
VAQNNXXADMWCTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



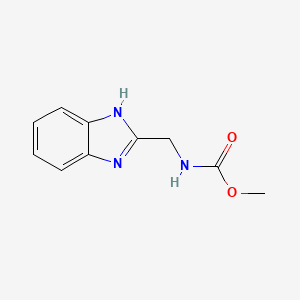
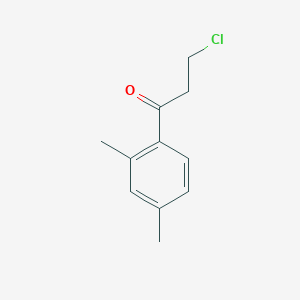
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)
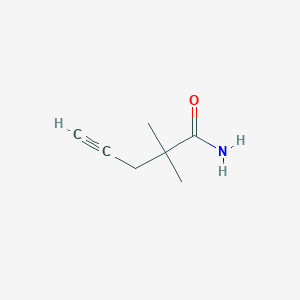
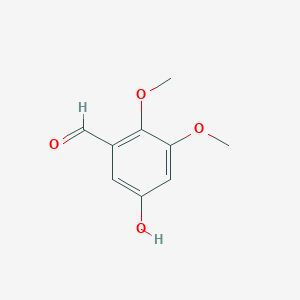
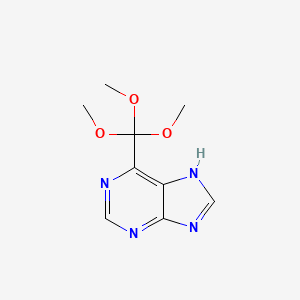
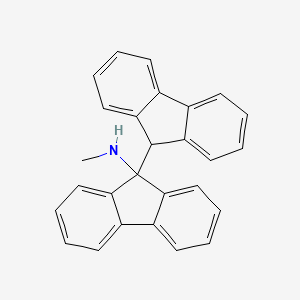
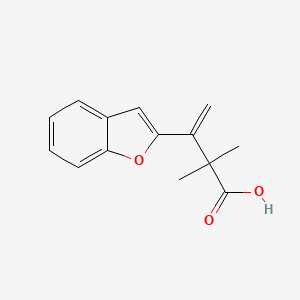
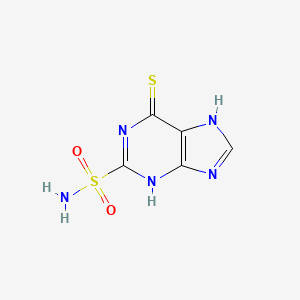

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
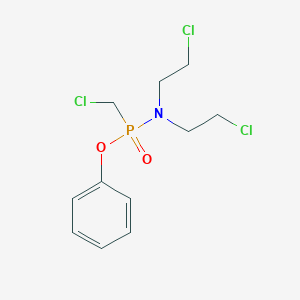
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
